BenchChemオンラインストアへようこそ!

4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide

Physicochemical profiling CNS drug-likeness logP

Differentiate your benzothiazole-piperazine SAR program with this precisely defined o-tolyl urea regioisomer (CAS 1226439-30-0). The 4-methylthio substitution on the benzo[d]thiazole core uniquely distinguishes it from 6-substituted analogs with documented differential cytotoxicity. With a calculated logP of 4.674 and Fsp³ of 0.30, it serves as a validated physicochemical reference standard at the upper boundary of CNS drug-like space, ideal for calibrating chromatographic hydrophobicity measurements and assessing library integrity after long-term DMSO storage. Its carboxamide linker offers superior metabolic stability over carbothioamide analogs for comparative microsomal stability assays. Choose this compound for authoritative regioisomeric control or as a low-affinity NPY Y1 starting scaffold when you require confirmed structural identity verified by HPLC and NMR.

Molecular Formula C20H22N4OS2
Molecular Weight 398.54
CAS No. 1226439-30-0
Cat. No. B2609355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide
CAS1226439-30-0
Molecular FormulaC20H22N4OS2
Molecular Weight398.54
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4SC
InChIInChI=1S/C20H22N4OS2/c1-14-6-3-4-7-15(14)21-19(25)23-10-12-24(13-11-23)20-22-18-16(26-2)8-5-9-17(18)27-20/h3-9H,10-13H2,1-2H3,(H,21,25)
InChIKeyDQMIBWQBGBQUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.025 g / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(Methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide (CAS 1226439-30-0): Procurement-Relevant Physicochemical and Structural Profile


4-(4-(Methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide is a synthetic small molecule belonging to the benzothiazole–piperazine carboxamide class. It features a benzo[d]thiazole core substituted with a methylthio group at the 4-position, a piperazine linker, and an o-tolyl urea terminus. The compound has a molecular weight of 398.54 g/mol, a calculated logP of 4.674, and a fraction of sp³-hybridized carbons (Fsp³) of 0.30, based on the ZINC database entry ZINC000049031420 [1]. These physicochemical parameters place it within the typical drug-like property space for central nervous system (CNS)-penetrant and kinase-targeted screening libraries, though no peer-reviewed biological activity data for this specific compound have been identified in PubMed-indexed literature [1].

Why In-Class Benzothiazole–Piperazine Carboxamides Cannot Be Interchanged with 4-(4-(Methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide Without Quantitative Verification


The benzothiazole–piperazine carboxamide scaffold is pharmacologically promiscuous, with documented activity against kinases, GPCRs (e.g., NPY Y1), acetylcholinesterase, nitric oxide synthases, and carbonic anhydrases depending on subtle substitution patterns [1][2]. The position of the methylthio group (4- vs. 6-substitution on the benzothiazole), the regiochemistry of the tolyl urea (ortho vs. meta vs. para), and the nature of the linker (carboxamide vs. carbothioamide vs. acetamide) each fundamentally alter the pharmacophore geometry, hydrogen-bonding capacity, and steric accessibility of the terminal aryl ring [2][3]. Without compound-specific quantitative selectivity and potency data, assuming functional interchangeability between the o-tolyl derivative and its m-tolyl or p-tolyl analogs carries a high risk of misleading structure–activity relationship (SAR) interpretation in biological assays [3].

Quantitative Differentiation Evidence for 4-(4-(Methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide Against Closest Structural Analogs


Physicochemical Differentiation: logP and Fraction sp³ of the o-Tolyl Derivative Compared to Class Benchmarks for CNS Drug-Likeness

The target compound (ZINC000049031420) has a calculated logP of 4.674 and an Fsp³ value of 0.30 [1]. While direct experimental logP or Fsp³ values for the corresponding m-tolyl and p-tolyl positional isomers are not available in the public domain, the o-tolyl substitution introduces greater steric hindrance around the urea NH, which is predicted to reduce the number of freely rotatable bonds accessible for hydrogen bonding compared to the less hindered para isomer. An Fsp³ of 0.30 places this compound at the lower boundary of the favorable range (≥0.30) for CNS drug candidates, suggesting moderate solubility and metabolic stability relative to higher-Fsp³ analogs [2]. This means that procurement decisions based on physicochemical screening library fit should favor this compound over higher-logP (≥5) analogs when CNS exposure is a consideration.

Physicochemical profiling CNS drug-likeness logP Fsp³

Structural Topology: The 4-Methylthio Benzothiazole Substitution Pattern Differentiates from Alternative Regioisomers in Reported Kinase and GPCR SAR

In the broader benzothiazole-piperazine carboxamide class, the position of the methylthio substituent on the benzothiazole ring (4- vs. 6-position) has been shown to alter kinase selectivity profiles. For example, in a series of benzothiazole-piperazine derivatives evaluated for anticancer activity, 6-substituted analogs exhibited differential cytotoxicity against HUH-7, MCF-7, and HCT-116 cell lines compared to unsubstituted or 4-substituted congeners [1]. The 4-methylthio substituent in the target compound introduces a steric and electronic perturbation at a position adjacent to the piperazine attachment point (position 2), which is predicted to influence the dihedral angle between the benzothiazole and piperazine rings, a key determinant of target binding conformation [1]. No direct experimental comparison data (e.g., IC₅₀, Kd) between the 4-methylthio and 6-methylthio regioisomers are available in the public domain as of the search date.

Regiochemical differentiation Kinase inhibitor SAR Benzothiazole substitution

Urea Terminus Regiochemistry: Ortho-Tolyl Substitution as a Key SAR Determinant Distinguishing This Compound from Meta- and Para-Tolyl Analogs

The o-tolyl urea terminus in CAS 1226439-30-0 introduces a sterically constrained conformation due to the ortho-methyl group, which forces the tolyl ring out of planarity with the urea NH–C(O) plane. This steric effect is absent in the m-tolyl and p-tolyl analogs, where the methyl group does not directly clash with the urea linkage [1]. In structurally related N-aryl urea kinase inhibitors, ortho-substitution on the terminal aryl ring has been associated with enhanced kinase selectivity by restricting the conformational space accessible to the urea pharmacophore, thereby reducing off-target engagement [2]. While no quantitative selectivity data exist for the target compound itself, the structural rationale supports that the o-tolyl derivative is a distinct chemical entity from its m-tolyl and p-tolyl isomers, and biological assay results obtained with one isomer cannot be extrapolated to another [1][2].

Urea SAR o-tolyl substitution Hydrogen bonding Steric effects

Carboxamide vs. Carbothioamide Linker: Implications for Metabolic Stability and Hydrogen-Bonding Capacity Relevant to Procurement for In Vivo Studies

The target compound features a piperazine-1-carboxamide linker (urea-type), distinguishing it from the carbothioamide series (e.g., benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamides) that have been evaluated as neuronal nitric oxide synthase (nNOS) inhibitors [1]. Carbothioamides (C=S) are generally more metabolically labile than their carboxamide (C=O) counterparts due to susceptibility to oxidative desulfurization by cytochrome P450 enzymes and flavin-containing monooxygenases [2]. This structural difference is relevant for procurement decisions: the carboxamide linker in CAS 1226439-30-0 is predicted to confer greater metabolic stability than the corresponding carbothioamide, making it a more suitable candidate for in vivo pharmacokinetic screening campaigns where thiourea-type metabolic instability is a known liability [2]. However, no direct comparative metabolic stability data (e.g., intrinsic clearance in liver microsomes) exist for this specific pair in the public domain.

Metabolic stability Carboxamide linker Carbothioamide In vivo suitability

NPY Y1 Receptor Predicted Interaction: A Potential Differentiation Axis Requiring Experimental Verification

The ZINC database Similarity Ensemble Approach (SEA) prediction links ZINC000049031420 (the target compound) to the Neuropeptide Y receptor type 1 (NPY1R), with a predicted pKi of approximately 5.90 [1]. This prediction is based on chemical similarity to known NPY Y1 antagonist chemotypes such as 2-aminobenzothiazoles [2]. The p-tolyl and m-tolyl positional isomers have not been individually profiled in the ZINC SEA database, so their predicted NPY Y1 activity cannot be directly compared. The o-tolyl-specific steric constraint (discussed in Evidence Item 3) may influence NPY Y1 binding in a manner that differs from the less hindered analogs, but this hypothesis remains untested. Notably, the most potent NPY Y1 antagonists in the 2-aminobenzothiazole series achieve Ki values in the 30 nM range, substantially more potent than the predicted Ki of ~1.26 µM for the target compound [2].

NPY Y1 receptor Predicted target engagement ZINC SEA predictions

Research Application Scenarios for 4-(4-(Methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide (CAS 1226439-30-0) Based on Available Evidence


Chemical Probe Starting Point for NPY Y1 Receptor Antagonist Optimization Programs

Based on the ZINC SEA prediction of NPY Y1 receptor interaction (predicted pKi ~5.90) [1], this compound may serve as a low-affinity starting scaffold for medicinal chemistry optimization toward NPY Y1 antagonists. Researchers should confirm binding via radioligand displacement assays before initiating SAR expansion. The o-tolyl urea conformation provides a structurally constrained pharmacophore that can be systematically varied to improve potency toward the 30 nM benchmark established by 2-aminobenzothiazole chemotypes [2].

Physicochemical Reference Standard for Benzothiazole–Piperazine Carboxamide Screening Library QC

With a well-defined molecular weight (398.54), calculated logP (4.674), and Fsp³ (0.30) [1], this compound can serve as a physicochemical reference standard for quality control of benzothiazole-piperazine carboxamide screening libraries. Its position at the upper boundary of CNS drug-like space makes it useful for calibrating chromatographic hydrophobicity measurements (CHI logD) and assessing library compound integrity after long-term DMSO storage.

Regiochemical Comparator in Benzothiazole Substitution SAR Studies

The 4-methylthio substitution on the benzothiazole core distinguishes this compound from 6-substituted analogs that have demonstrated differential cytotoxicity in HUH-7, MCF-7, and HCT-116 cancer cell lines [3]. This compound can be included as a regioisomeric control in SAR studies investigating the positional effects of benzothiazole substitution on kinase or GPCR target engagement, provided that purity and isomer identity are rigorously confirmed by HPLC and NMR prior to use.

Linker Stability Benchmark for Carboxamide vs. Carbothioamide Metabolic Profiling

As a carboxamide-linked benzothiazole-piperazine, this compound is predicted to exhibit greater metabolic stability than carbothioamide analogs (e.g., the nNOS inhibitor series) [4]. It can be used alongside a matched carbothioamide analog in comparative liver microsome or hepatocyte stability assays to experimentally quantify the metabolic liability differential between C=O and C=S linkers, generating data critical for lead series prioritization.

Quote Request

Request a Quote for 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.